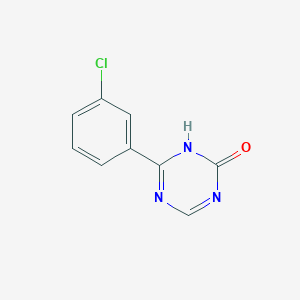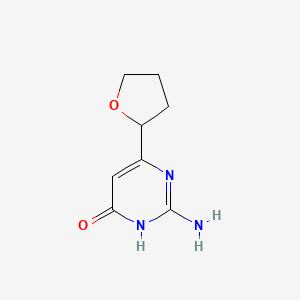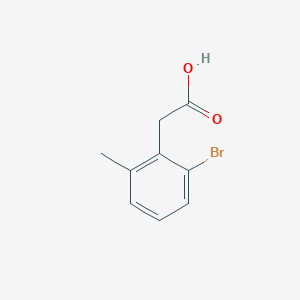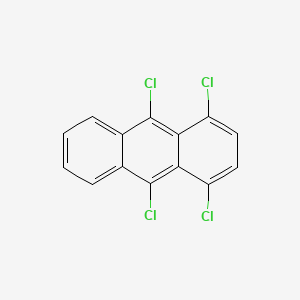
1,4,9,10-Tetrachloroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,9,10-Tetrachloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms attached to the anthracene core, specifically at the 1, 4, 9, and 10 positions. The molecular formula of this compound is C14H6Cl4, and it has a molecular weight of approximately 315.99 g/mol .
Vorbereitungsmethoden
The synthesis of 1,4,9,10-Tetrachloroanthracene can be achieved through various methods. One common synthetic route involves the chlorination of anthracene. This process typically requires the use of chlorine gas and a suitable catalyst, such as iron(III) chloride, to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial production methods may involve more advanced techniques to optimize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the chlorination process .
Analyse Chemischer Reaktionen
1,4,9,10-Tetrachloroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives or even back to anthracene under specific conditions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized anthracenes .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4,9,10-Tetrachloroanthracene and its derivatives involves interactions with various molecular targets and pathways. For example, its antibacterial activity is attributed to the inhibition of biofilm formation, disruption of cell walls, and inhibition of nucleic acid and protein synthesis . The specific pathways and targets depend on the particular derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
1,4,9,10-Tetrachloroanthracene can be compared with other chlorinated anthracenes, such as 1,5,9,10-Tetrachloroanthracene and 1,4,5,8-Tetrachloroanthraquinone. These compounds share similar structural features but differ in the positions of chlorine atoms and their resulting chemical properties .
1,5,9,10-Tetrachloroanthracene: Similar in structure but with chlorine atoms at different positions, leading to variations in reactivity and applications.
1,4,5,8-Tetrachloroanthraquinone: An oxidized form with distinct chemical properties and applications in dye production.
Eigenschaften
CAS-Nummer |
84655-45-8 |
|---|---|
Molekularformel |
C14H6Cl4 |
Molekulargewicht |
316.0 g/mol |
IUPAC-Name |
1,4,9,10-tetrachloroanthracene |
InChI |
InChI=1S/C14H6Cl4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
InChI-Schlüssel |
XHBAINRAQXSBGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


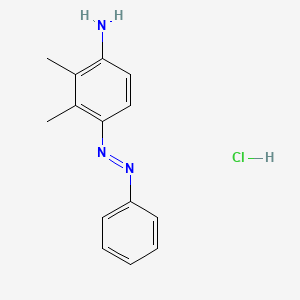

![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
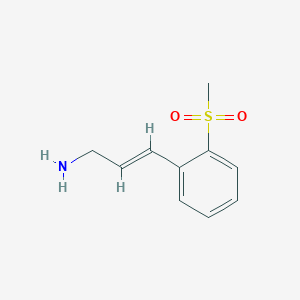

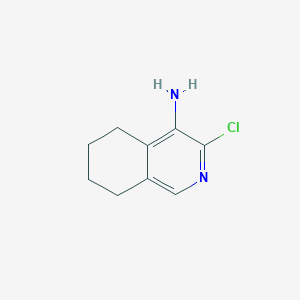
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
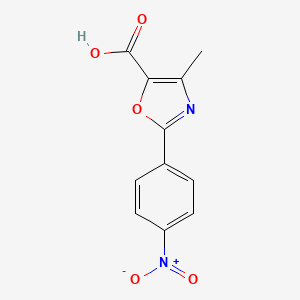
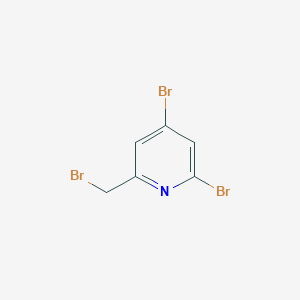
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
